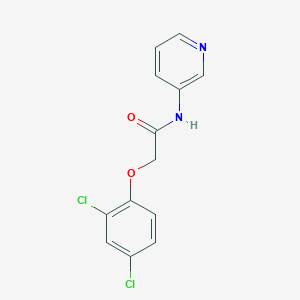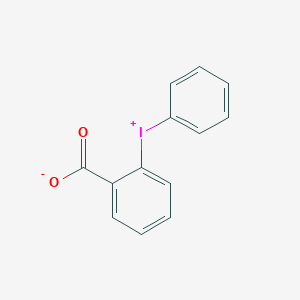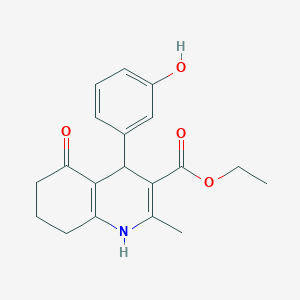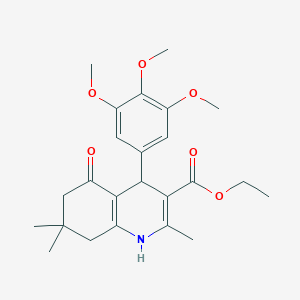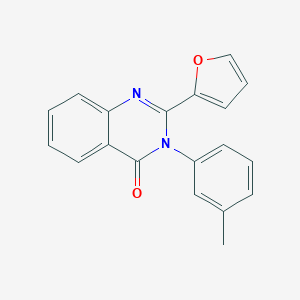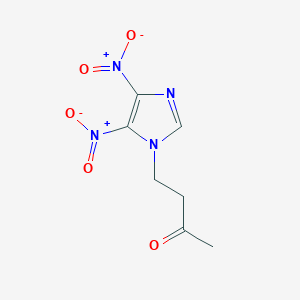
4-(4,5-Dinitroimidazol-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dinitroimidazol-1-yl)butan-2-one, commonly known as DNIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound belongs to the family of nitroimidazoles, which are known for their antimicrobial and antitumor properties.
Mecanismo De Acción
The mechanism of action of DNIB is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to cell death. DNIB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
DNIB has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial and fungal cells, it has been shown to disrupt cell membrane integrity and inhibit cell growth. DNIB has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DNIB is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one of the limitations of DNIB is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on DNIB. One area of interest is the development of DNIB-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the investigation of DNIB's potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, research could focus on the development of new methods for synthesizing and purifying DNIB, as well as the investigation of its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of DNIB involves the reaction of 4,5-dinitroimidazole with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of DNIB, which can be purified through various methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DNIB has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results as an anticancer agent, particularly in the treatment of breast cancer and glioblastoma. DNIB has also been studied for its antimicrobial properties, with research suggesting that it may be effective against a range of bacterial and fungal infections.
Propiedades
Número CAS |
330965-06-5 |
|---|---|
Nombre del producto |
4-(4,5-Dinitroimidazol-1-yl)butan-2-one |
Fórmula molecular |
C7H8N4O5 |
Peso molecular |
228.16 g/mol |
Nombre IUPAC |
4-(4,5-dinitroimidazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)2-3-9-4-8-6(10(13)14)7(9)11(15)16/h4H,2-3H2,1H3 |
Clave InChI |
OJPJTSHEUGRTGD-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



